molecular formula C10H14Cl2O2 B14343736 7,7-Dichloro-2,2,6-trimethyl-3-oxabicyclo[4.2.0]octan-8-one CAS No. 92958-26-4

7,7-Dichloro-2,2,6-trimethyl-3-oxabicyclo[4.2.0]octan-8-one

Cat. No.: B14343736
CAS No.: 92958-26-4
M. Wt: 237.12 g/mol
InChI Key: CJESLRPOJHDRSF-UHFFFAOYSA-N
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Description

7,7-Dichloro-2,2,6-trimethyl-3-oxabicyclo[4.2.0]octan-8-one: is a chemical compound with the molecular formula C10H14Cl2O2 . It is a bicyclic compound featuring a unique structure that includes two chlorine atoms and three methyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7,7-Dichloro-2,2,6-trimethyl-3-oxabicyclo[4.2.0]octan-8-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of a chlorinating agent. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In organic synthesis, 7,7-Dichloro-2,2,6-trimethyl-3-oxabicyclo[4.2.0]octan-8-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical entities .

Biology and Medicine: Its structural features make it a candidate for the development of drugs targeting specific biological pathways .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of 7,7-Dichloro-2,2,6-trimethyl-3-oxabicyclo[4.2.0]octan-8-one involves its interaction with specific molecular targets. The chlorine atoms and the bicyclic structure play a crucial role in its reactivity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

  • 7,7-Dichlorobicyclo[3.2.0]hept-2-en-6-one
  • 2,2,6-Trimethyl-3-oxabicyclo[4.2.0]octan-8-one

Comparison: Compared to similar compounds, 7,7-Dichloro-2,2,6-trimethyl-3-oxabicyclo[420]octan-8-one is unique due to the presence of two chlorine atoms and three methyl groupsThe presence of chlorine atoms enhances its electrophilicity, making it more reactive in substitution reactions .

Properties

CAS No.

92958-26-4

Molecular Formula

C10H14Cl2O2

Molecular Weight

237.12 g/mol

IUPAC Name

7,7-dichloro-2,2,6-trimethyl-3-oxabicyclo[4.2.0]octan-8-one

InChI

InChI=1S/C10H14Cl2O2/c1-8(2)6-7(13)10(11,12)9(6,3)4-5-14-8/h6H,4-5H2,1-3H3

InChI Key

CJESLRPOJHDRSF-UHFFFAOYSA-N

Canonical SMILES

CC1(C2C(=O)C(C2(CCO1)C)(Cl)Cl)C

Origin of Product

United States

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